6-amino-1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a ring assembly and a pyranopyrazole.
Scientific Research Applications
Heterocyclic Synthesis
6-amino-1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is significantly utilized in heterocyclic synthesis. For instance, its reactions with various reagents lead to the synthesis of pyrano[2,3-c]pyrazole derivatives, showcasing its reactivity in creating diverse heterocyclic compounds (Fadda et al., 2012).
Synthesis in Green Chemistry
This compound is also notable in green chemistry, particularly in its synthesis. A study demonstrates a convenient synthesis process using deep eutectic solvent, which is an environmentally friendly approach, avoiding typical toxic catalysts and solvents (Bhosle et al., 2016).
Antimicrobial and Antiproliferative Activities
Research has indicated that derivatives of this compound have significant antimicrobial and antiproliferative activities. For example, new derivatives containing pyrano[2,3-c]pyrazole moiety achieved potent antibacterial, antifungal, antioxidative properties, and cytotoxic effects against cancer cells (Ali et al., 2021).
Corrosion Inhibition
In the field of material science, pyranopyrazole derivatives, closely related to the compound , have been explored as inhibitors for mild steel corrosion. Their efficacy in corrosion inhibition has been substantiated through various techniques, demonstrating their potential industrial applications (Yadav et al., 2016).
Synthetic Organic Chemistry
This compound serves as a building block in synthetic organic chemistry, particularly in developing various biologically important heterocyclic compounds. Its versatility in synthetic applications emphasizes its importance in chemical research (Patel, 2017).
Optical and Structural Properties
Studies on derivatives of this compound have also delved into its optical and structural properties, which are crucial for applications in material science and nanotechnology. For instance, investigations on thin films of certain derivatives have been conducted to understand their structural and optical behavior (Zeyada et al., 2016).
Biochemical Studies
Further research extends to biochemical applications. For instance, derivatives of this compound have been synthesized and evaluated for antibacterial and cytotoxic activities, highlighting their potential in medical and pharmaceutical applications (Desai et al., 2013).
Properties
Molecular Formula |
C28H24N4O4 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
6-amino-1,3-diphenyl-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C28H24N4O4/c1-33-21-14-18(15-22(34-2)26(21)35-3)23-20(16-29)27(30)36-28-24(23)25(17-10-6-4-7-11-17)31-32(28)19-12-8-5-9-13-19/h4-15,23H,30H2,1-3H3 |
InChI Key |
SAVRRISSMPTKQV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.